molecular formula C7H12Cl2N2O B6220315 1-(2-aminoethyl)-1,4-dihydropyridin-4-one dihydrochloride CAS No. 2751614-58-9

1-(2-aminoethyl)-1,4-dihydropyridin-4-one dihydrochloride

Cat. No.: B6220315
CAS No.: 2751614-58-9
M. Wt: 211.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-aminoethyl)-1,4-dihydropyridin-4-one dihydrochloride (DHP-DHC) is a small molecule that has been studied extensively for its potential applications in various scientific research fields. It is a compound that has been used in a variety of scientific research applications, including drug development, biochemistry, and pharmacology. DHP-DHC has been studied for its ability to modulate the activity of various enzymes, receptors, and other proteins, as well as its ability to interact with other molecules in the body.

Scientific Research Applications

1-(2-aminoethyl)-1,4-dihydropyridin-4-one dihydrochloride has been studied extensively for its potential applications in a variety of scientific research fields. It has been used in drug discovery and development, biochemistry, and pharmacology. This compound has been studied for its ability to interact with various proteins and enzymes, as well as its ability to modulate the activity of various proteins and enzymes. It has also been studied for its potential applications in drug delivery, gene therapy, and cancer research.

Mechanism of Action

1-(2-aminoethyl)-1,4-dihydropyridin-4-one dihydrochloride has been studied extensively for its ability to interact with various proteins and enzymes. It has been found to interact with various proteins and enzymes in a variety of ways, including covalent bonding, hydrogen bonding, and hydrophobic interactions. It has also been found to modulate the activity of various proteins and enzymes by binding to them and altering their activity.
Biochemical and Physiological Effects
This compound has been studied extensively for its ability to interact with various proteins and enzymes, as well as its ability to modulate the activity of various proteins and enzymes. It has been found to interact with various proteins and enzymes in a variety of ways, including covalent bonding, hydrogen bonding, and hydrophobic interactions. It has also been found to have a variety of biochemical and physiological effects, such as modulating the activity of various enzymes, receptors, and other proteins, as well as modulating the activity of various pathways in the body.

Advantages and Limitations for Lab Experiments

The use of 1-(2-aminoethyl)-1,4-dihydropyridin-4-one dihydrochloride in laboratory experiments has many advantages, including its low cost, easy availability, and ability to interact with various proteins and enzymes. However, there are also some limitations to its use in laboratory experiments, including its instability in certain conditions, its potential to cause adverse reactions in some individuals, and its potential to interfere with other compounds in the laboratory.

Future Directions

The potential applications of 1-(2-aminoethyl)-1,4-dihydropyridin-4-one dihydrochloride are vast and the possibilities for future research are numerous. Some potential future directions include further research into its effects on various proteins and enzymes, its potential uses in drug delivery, gene therapy, and cancer research, and its potential uses in the development of new drugs and therapies. Additionally, further research into its biochemical and physiological effects could lead to new insights into its potential applications in the medical field.

Synthesis Methods

1-(2-aminoethyl)-1,4-dihydropyridin-4-one dihydrochloride can be synthesized in a variety of ways, including chemical synthesis, enzymatic synthesis, and recombinant DNA technology. Chemical synthesis involves the use of organic solvents, catalysts, and reagents to produce the desired compound. Enzymatic synthesis involves the use of enzymes to catalyze the reaction of the desired compound. Recombinant DNA technology involves the use of genetic engineering techniques to produce the desired compound.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-aminoethyl)-1,4-dihydropyridin-4-one dihydrochloride involves the reaction of 2-acetyl-1,4-dihydropyridine with ethylenediamine followed by the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "2-acetyl-1,4-dihydropyridine", "ethylenediamine", "hydrochloric acid" ], "Reaction": [ "2-acetyl-1,4-dihydropyridine is reacted with ethylenediamine in ethanol at reflux temperature for several hours.", "The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt of 1-(2-aminoethyl)-1,4-dihydropyridin-4-one.", "The product is then isolated by filtration and washed with ethanol to remove any impurities." ] }

2751614-58-9

Molecular Formula

C7H12Cl2N2O

Molecular Weight

211.1

Purity

95

Origin of Product

United States

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